![molecular formula C6H8N2OS B1236826 Proline thiohydantoin CAS No. 61160-12-1](/img/structure/B1236826.png)
Proline thiohydantoin
Overview
Description
Proline thiohydantoin is a compound that is often used as a reference standard for the development of C-terminal sequencing . It is prepared using a straightforward method involving the reaction of proline with trimethylsilylisothiocyanate (TMS-ITC) .
Synthesis Analysis
Proline thiohydantoin is synthesized through a simple and efficient method. The process involves the reaction of proline with trimethylsilylisothiocyanate (TMS-ITC). The product is then characterized by amino acid analysis, UV spectrum, mass spectrometry, and NMR . Another method involves activation by acetyl chloride in TFA followed by derivatization with ammonium thiocyanate .Molecular Structure Analysis
The molecular structure of proline thiohydantoin is characterized by a unique thiohydantoin (TH) ring system . This structure is crucial for its function and applications in various fields.Chemical Reactions Analysis
The chemical reactions involved in the formation of proline thiohydantoin have been studied extensively. Different reaction conditions were investigated, and a chemical mechanism scheme of proline thiohydantoin was presented . The yields for the formation of proline thiohydantoin were found to be up to 60%, depending on the peptide sequence .Scientific Research Applications
C-Terminal Sequencing of Proteins and Peptides
Proline thiohydantoin plays a significant role in the C-terminal sequencing of proteins and peptides. It is used as a reference standard in developing C-terminal sequencing procedures, where it's formed by the reaction of acetylproline with ammonium thiocyanate. This process is crucial for the identification and analysis of protein structures, as it allows for the sequencing of proteins from the carboxy-terminus, using isothiocyanate reagents to produce amino acid thiohydantoin derivatives (Inglis et al., 1992). Additionally, proline thiohydantoin has been successfully applied in automated C-terminal sequence analysis of polypeptides, particularly those containing C-terminal proline (Bailey et al., 1995).
Role in Plant Stress Resistance
Proline thiohydantoin, derived from proline, is indirectly related to plant stress resistance. Proline, one of the major organic osmolytes in plants, accumulates in response to environmental stresses such as drought, salinity, and extreme temperatures. This accumulation is thought to have positive effects on enzyme and membrane integrity and contributes to osmotic adjustment in stressed plants. The relationship between proline accumulation and plant stress tolerance is an area of ongoing research, with implications for improving crop resilience (Ashraf & Foolad, 2007).
Chemical Synthesis and Pharmaceutical Applications
Thiohydantoins, including proline thiohydantoin, are important in pharmaceutical chemistry. They exist in various pharmacologically active molecules and serve as intermediates in organic synthesis for preparing biologically active compounds. Their chemical properties and reactions are integral to the development of therapeutic drugs, highlighting their significance in pharmaceutical research and drug design (Mezoughi et al., 2021).
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of thiohydantoin derivatives, including proline thiohydantoin. These compounds have shown potential in combating various bacterial strains, highlighting their relevance in addressing antibiotic resistance and developing new antimicrobial agents (Kania et al., 2022).
Safety and Hazards
properties
IUPAC Name |
(7aS)-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDTVBBUOZQAAW-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(=S)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NC(=S)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976674 | |
Record name | 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Proline thiohydantoin | |
CAS RN |
61160-12-1 | |
Record name | Proline thiohydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061160121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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